Tubocurarine

Neuromuscular Blockade Pediatric Anesthesia Pharmacokinetics

Tubocurarine (d-Tubocurarine, CAS 57-95-4) is the definitive non-depolarizing neuromuscular blocker and gold-standard nAChR competitive antagonist. Unlike modern agents, it uniquely combines sustained action (>60-min recovery), profound tachycardia (+31–34.9%), and transient hypotension (−9.3% SBP)—providing a dose-dependent model for ganglionic blockade and histamine-release studies. With an IC50 of 41±2 nM (nAChR) and 22.63 nM (5-HT3AR), it serves as the benchmark for SAR analysis and electrophysiology (patch-clamp, TEVC) assays. Its slower kinetics enable precise investigation of receptor residence time. Choose Tubocurarine to ensure reproducible, authoritative benchmarks in your neuromuscular research. Order now.

Molecular Formula C37H41N2O6+
Molecular Weight 609.7 g/mol
CAS No. 57-95-4
Cat. No. B1210278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubocurarine
CAS57-95-4
Synonymsd-Tubocurare
d-Tubocurarine
Tubocurare
Tubocurarine
Tubocurarine Chloride
Molecular FormulaC37H41N2O6+
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC
InChIInChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41)/p+1/t28-,29+/m0/s1
InChIKeyJFJZZMVDLULRGK-URLMMPGGSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolublity (25 °C): approx 50 mg/l water;  but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water;  approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/
Crystals, dec about 236 °C (effervescence);  specific optical rotation: +185 deg @ 25 °C/D ;  to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/
INSOL IN DIETHYL ETHER /CHLORIDE/
3.23e-04 g/L

Tubocurarine (CAS 57-95-4): The Prototype Non-Depolarizing Neuromuscular Blocker for Research and Procurement


Tubocurarine (d-Tubocurarine, CAS 57-95-4) is a bisbenzylisoquinoline alkaloid that serves as the classic prototype non-depolarizing neuromuscular blocking agent [1]. It acts as a competitive antagonist of acetylcholine at postsynaptic nicotinic acetylcholine receptors (nAChRs) on the motor endplate, thereby inhibiting neuromuscular transmission and inducing skeletal muscle relaxation [2]. Historically, it was the first neuromuscular blocker introduced into clinical anesthesia in 1943 [3], revolutionizing surgical practice by enabling controlled muscle relaxation [4]. Although largely replaced clinically by newer agents with improved safety profiles, tubocurarine remains an indispensable reference standard in pharmacology research and a benchmark for understanding structure-activity relationships within the neuromuscular blocker class [5].

Why Tubocurarine Cannot Be Substituted: Quantified Differences in Receptor Affinity, Hemodynamics, and Duration


Tubocurarine is not interchangeable with other non-depolarizing neuromuscular blockers due to its distinct pharmacological fingerprint. Quantitatively, it demonstrates a unique combination of long duration of action (>60 minutes recovery time in pediatric studies), intermediate potency at the nAChR (IC50 = 41 ± 2 nM), and a characteristic hemodynamic profile involving both histamine release and ganglionic blockade that newer agents were specifically designed to avoid [1][2][3]. For example, its recovery time is significantly longer than that of vecuronium (25.5 min) and atracurium (37.5 min) [1], and it causes a distinct tachycardia (+31-34.9%) that contrasts with the minimal heart rate changes seen with atracurium or vecuronium [1]. Furthermore, its potency at the 5-HT3 receptor (IC50 = 22.63 nM) is 5- to 87-fold greater than certain structurally related bisbenzylisoquinoline alkaloids [4], highlighting that even compounds within the same chemical class cannot be assumed to have equivalent biological activity. These quantifiable differences necessitate careful selection based on specific experimental or clinical objectives.

Tubocurarine: A Quantitative Evidence Guide for Comparative Selection


Recovery Time: Tubocurarine vs. Atracurium and Vecuronium in Pediatric Anesthesia

In a head-to-head clinical trial, the recovery time to 25% of baseline twitch height (T1/Tc 25%) following an intubating dose of d-tubocurarine (0.8 mg/kg) exceeded 60 minutes in children. This was significantly longer than the recovery times for atracurium (0.4 mg/kg) at 37.5 ± 7.0 minutes and vecuronium (0.07 mg/kg) at 25.5 ± 6.3 minutes [1].

Neuromuscular Blockade Pediatric Anesthesia Pharmacokinetics

Potency at Nicotinic Acetylcholine Receptors: Tubocurarine vs. Pancuronium Kinetics

Using rapid perfusion patch-clamp electrophysiology on BC3H-1 cells expressing embryonic mouse muscle nAChRs, the equilibrium inhibition constant (IC50) and kinetic rate constants were directly compared. For (+)-tubocurarine, IC50 = 41 ± 2 nM, with association rate (ℓon) = 1.2 ± 0.2 × 10^8 M^-1 s^-1 and dissociation rate (ℓoff) = 5.9 ± 1.3/s. In contrast, pancuronium exhibited a significantly higher affinity, with IC50 = 5.5 ± 0.5 nM, ℓon = 2.7 ± 0.9 × 10^8 M^-1 s^-1, and ℓoff = 2.1 ± 0.7/s. All differences were significant at p < 0.001 [1].

Receptor Pharmacology Binding Kinetics nAChR Antagonism

Hemodynamic Effects: Tachycardia and Hypotension Profile vs. Atracurium and Vecuronium

A direct comparative study in children quantified the hemodynamic changes following administration of intubating doses. d-Tubocurarine (0.8 mg/kg) caused a significant elevation in heart rate of +31% to +34.9% and a transient lowering of systolic blood pressure of -9.3%. In contrast, atracurium (0.4 mg/kg) and vecuronium (0.07 mg/kg) showed no significant change in heart rate or blood pressure from baseline. Pancuronium (0.12 mg/kg) caused the greatest tachycardia (+29.8% to +38.6%) and hypertension (+10.8% to +14.8%) [1].

Cardiovascular Pharmacology Hemodynamics Adverse Drug Effects

Efficacy as a Defasciculant: Tubocurarine vs. Atracurium in Preventing Succinylcholine-Induced Fasciculations

In a randomized, double-blind trial, pretreatment with d-tubocurarine (DTC) 0.05 mg/kg prior to succinylcholine administration reduced the incidence of fasciculations to 12%, compared to 46% with atracurium (ATR) 0.025 mg/kg and 79% with saline placebo (NS) [1]. The study concluded that DTC is a better defasciculant than ATR. However, for the prevention of postoperative myalgia (POM), 85% of ATR patients were pain-free on day 1, compared to 59% for DTC and 43% for NS, indicating a different efficacy profile for these two outcomes [1].

Neuromuscular Blockade Precurarization Fasciculations

Receptor Selectivity Profile: Tubocurarine vs. Novel Bisbenzylisoquinoline Alkaloids at nAChR and 5-HT3 Receptors

In a comparative radioligand binding and functional study, d-tubocurarine (d-TC) demonstrated significantly higher potency at the Torpedo californica muscle-type nAChR (IC50 = 0.39 μM) compared to the novel bisbenzylisoquinoline alkaloids BBIQA1, BBIQA2, and BBIQA3 (IC50s = 26.3, 8.75, and 17.0 μM, respectively). Furthermore, at the 5-HT3 serotonin receptor, BBIQA1 and BBIQA2 were 5- and 87-fold less potent than d-TC (IC50 = 22.63 nM) [1]. This demonstrates that subtle structural variations within the same chemical class lead to orders-of-magnitude differences in receptor subtype selectivity.

Receptor Pharmacology Structure-Activity Relationship Bisbenzylisoquinoline Alkaloids

Speed of Onset and Intubation Conditions: Tubocurarine vs. Atracurium and Vecuronium in Clinical Practice

A clinical comparison in 75 patients found that adequate facilitation for endotracheal intubation was observed two minutes after administration of atracurium and vecuronium, whereas intubation was difficult when using d-tubocurarine or pancuronium [1]. This is consistent with the class understanding that d-tubocurarine has a slower onset of action compared to intermediate-acting agents like atracurium and vecuronium, and particularly when compared to the rapid onset of rocuronium (1-2 minutes) [2].

Anesthesiology Endotracheal Intubation Onset of Action

Procurement-Driven Application Scenarios for Tubocurarine: Where Specific Quantified Properties Provide Value


Neuromuscular Junction Pharmacology Research: Defining the Prototype Antagonist

Tubocurarine's established kinetic parameters (IC50 = 41 ± 2 nM, ℓon = 1.2 × 10^8 M^-1 s^-1, ℓoff = 5.9/s) and its role as the classic competitive antagonist at the nAChR make it an indispensable reference compound [1]. It is used as a positive control to benchmark new compounds in electrophysiology studies (e.g., patch-clamp, two-electrode voltage-clamp) and in radioligand binding assays to define the orthosteric binding site [2]. Its distinct, slower kinetics compared to pancuronium allow researchers to probe the relationship between receptor residence time and physiological effect.

Calibration of Experimental Models of Long-Acting Neuromuscular Blockade

For preclinical research requiring a sustained, reversible neuromuscular blockade—such as in studies of mechanical ventilation, muscle physiology, or surgical models in animals—tubocurarine's long duration of action (>60 minutes recovery time) is a key attribute [3]. This allows for stable experimental conditions over extended periods without the need for repeated dosing, which is critical for maintaining physiological homeostasis and reducing experimental variability. Its well-characterized pharmacokinetic profile in various species provides a reliable baseline for these studies.

Investigating Histamine Release and Ganglionic Blockade Mechanisms

The quantifiable hemodynamic effects of tubocurarine—specifically the tachycardia (+31-34.9%) and transient hypotension (-9.3% drop in SBP)—provide a reliable, dose-dependent model for studying mast cell histamine release and autonomic ganglionic blockade [4]. Researchers can use tubocurarine as a tool compound to induce these off-target effects and then evaluate the efficacy of prophylactic antihistamines or study the underlying signaling pathways, which are important for understanding adverse drug reactions of other basic compounds.

Structure-Activity Relationship (SAR) Studies on Cys-Loop Receptors

Tubocurarine's unique potency profile at multiple Cys-loop receptors—including muscle-type nAChR (IC50 = 0.39 μM), α7 nAChR (IC50 = 7.77 μM), and 5-HT3AR (IC50 = 22.63 nM)—makes it a versatile pharmacological probe [2]. It serves as a critical comparator for novel bisbenzylisoquinoline alkaloids and other ligand classes, allowing medicinal chemists to map the structural determinants of receptor subtype selectivity. The quantitative differences in potency (e.g., 5- to 87-fold greater potency at 5-HT3R than related alkaloids) provide a clear benchmark for assessing the success of new analog design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubocurarine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.